molecular formula C20H15N B073848 Triphenylmethylisocyanide CAS No. 1600-49-3

Triphenylmethylisocyanide

Cat. No. B073848
CAS RN: 1600-49-3
M. Wt: 269.3 g/mol
InChI Key: CYIILORDDHWQLQ-UHFFFAOYSA-N
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Description

Triphenylmethylisocyanide is a chemical compound with the molecular formula C20H15N . It is used in various chemical reactions and has potential applications in pharmaceuticals .


Synthesis Analysis

The synthesis of isocyanides, including Triphenylmethylisocyanide, has been a subject of research. An innovative isocyanide synthesis method has been proposed that avoids the aqueous workup, which is exemplified by parallel synthesis from a 0.2 mmol scale performed in 96-well microtiter plates up to a 0.5 mol multigram scale .

Future Directions

The future directions in the field of isocyanides, including Triphenylmethylisocyanide, involve the development of green and sustainable methods for their synthesis. There is also interest in exploring the unusual reactivity of isocyanides for novel discoveries .

properties

IUPAC Name

[isocyano(diphenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N/c1-21-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYIILORDDHWQLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375390
Record name 1,1',1''-(Isocyanomethanetriyl)tribenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triphenylmethylisocyanide

CAS RN

1600-49-3
Record name 1,1',1''-(Isocyanomethanetriyl)tribenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triphenylmethylisocyanide
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Triphenylmethylisocyanide
Reactant of Route 3
Triphenylmethylisocyanide
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Triphenylmethylisocyanide
Reactant of Route 5
Triphenylmethylisocyanide
Reactant of Route 6
Triphenylmethylisocyanide

Citations

For This Compound
2
Citations
M Giustiniano, A Basso, V Mercalli… - Chemical Society …, 2017 - pubs.rsc.org
The term functionalized isocyanides refers to all those isocyanides in which a neighbouring functional group can finely tune the reactivity of the isocyano group or can be exploited in …
Number of citations: 329 pubs.rsc.org
XI XII - Gmelin Handbuch der anorganischen Chemie, 1983 - Springer-Verlag
Number of citations: 0

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